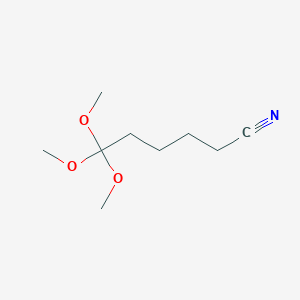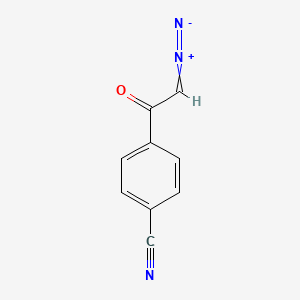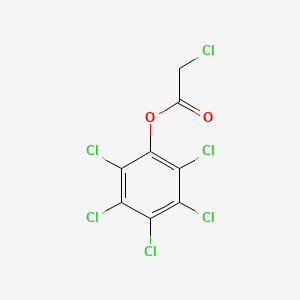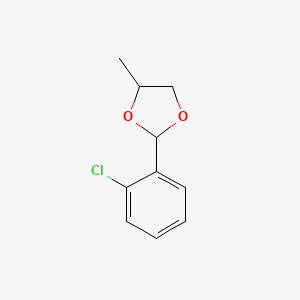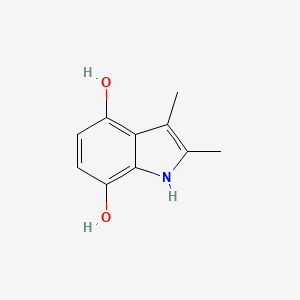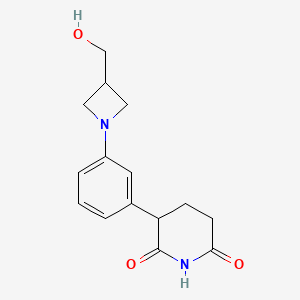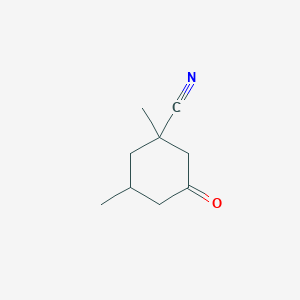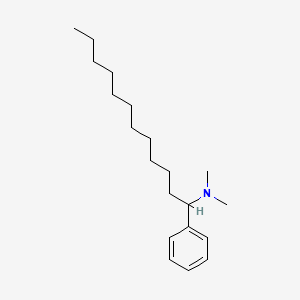
N,N-dimethyl-1-phenyl-dodecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-phenyl-dodecan-1-amine is an organic compound with the molecular formula C20H35N It is a tertiary amine, characterized by the presence of a phenyl group attached to a dodecane chain, with two methyl groups bonded to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1-phenyl-dodecan-1-amine can be synthesized through several methods. One common approach involves the alkylation of N,N-dimethylamine with 1-bromo-1-phenyl-dodecane. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-1-phenyl-dodecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into secondary or primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Concentrated nitric acid and sulfuric acid mixture for nitration at low temperatures.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound reduced to secondary or primary amines.
Substitution: Nitro or sulfonyl derivatives of the phenyl group.
Applications De Recherche Scientifique
N,N-dimethyl-1-phenyl-dodecan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1-phenyl-dodecan-1-amine involves its interaction with biological membranes and proteins. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it may interact with specific protein targets, inhibiting their function and leading to antimicrobial or therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-1-phenyl-decan-1-amine
- N,N-dimethyl-1-phenyl-octan-1-amine
- N,N-dimethyl-1-phenyl-hexan-1-amine
Uniqueness
N,N-dimethyl-1-phenyl-dodecan-1-amine is unique due to its longer dodecane chain, which imparts distinct physicochemical properties such as higher hydrophobicity and enhanced membrane interaction capabilities. This makes it particularly useful in applications requiring strong amphiphilic characteristics.
Propriétés
Numéro CAS |
18686-19-6 |
|---|---|
Formule moléculaire |
C20H35N |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
N,N-dimethyl-1-phenyldodecan-1-amine |
InChI |
InChI=1S/C20H35N/c1-4-5-6-7-8-9-10-11-15-18-20(21(2)3)19-16-13-12-14-17-19/h12-14,16-17,20H,4-11,15,18H2,1-3H3 |
Clé InChI |
JOMMTYCHJMELMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(C1=CC=CC=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


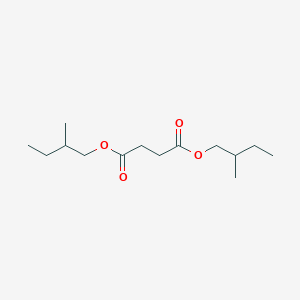
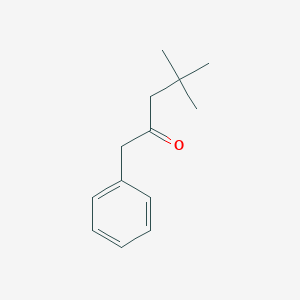
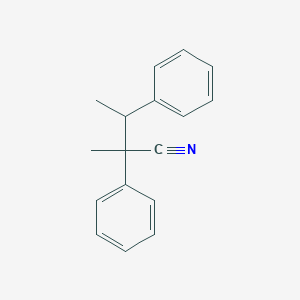

![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
